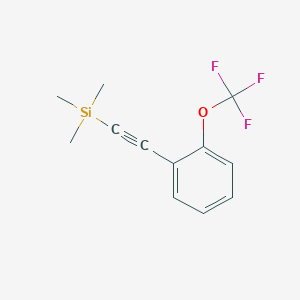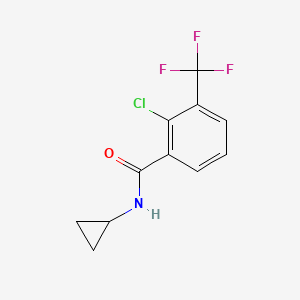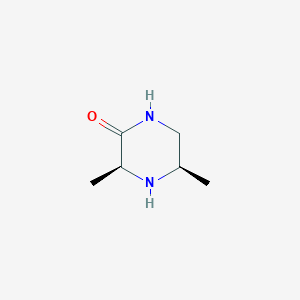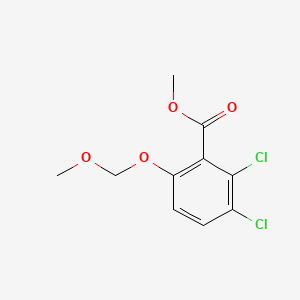
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate is an organic compound with the molecular formula C10H10Cl2O4 and a molecular weight of 265.09 g/mol . This compound is characterized by the presence of two chlorine atoms and a methoxymethoxy group attached to a benzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate typically involves the esterification of 2,3-dichloro-6-(methoxymethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions with water can facilitate the hydrolysis of the ester group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxymethoxy group.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Hydrolysis: 2,3-dichloro-6-(methoxymethoxy)benzoic acid and methanol.
Oxidation: Aldehydes or carboxylic acids derived from the methoxymethoxy group.
Applications De Recherche Scientifique
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxymethoxy group can influence its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,3-dichloro-6-methoxybenzoate: Similar structure but lacks the methoxymethoxy group.
Methyl 2,3-dichlorobenzoate: Lacks both the methoxymethoxy and methoxy groups.
Methyl 2,3-dichloro-6-ethoxybenzoate: Contains an ethoxy group instead of a methoxymethoxy group.
Uniqueness
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This functional group can provide additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H10Cl2O4 |
|---|---|
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
methyl 2,3-dichloro-6-(methoxymethoxy)benzoate |
InChI |
InChI=1S/C10H10Cl2O4/c1-14-5-16-7-4-3-6(11)9(12)8(7)10(13)15-2/h3-4H,5H2,1-2H3 |
Clé InChI |
IIWZAGDZFLRMAO-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C(=C(C=C1)Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)

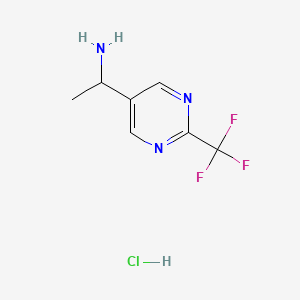
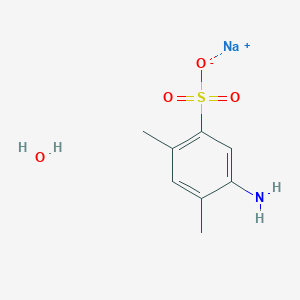
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B14030629.png)
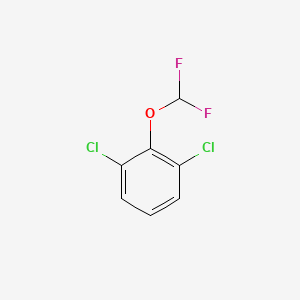
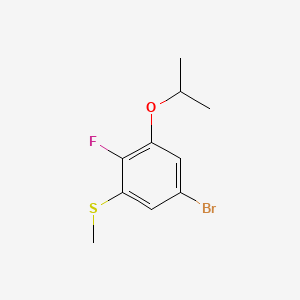
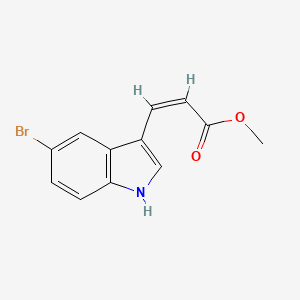
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B14030653.png)
![7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14030659.png)
